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Compound of Interest

Compound Name: 1-cyclohexenylboronic Acid

Cat. No.: B1350886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-
cyclohexenylboronic acid, a valuable building block in organic synthesis, particularly in
Suzuki-Miyaura coupling reactions. Due to a scarcity of publicly available experimental spectra
for 1-cyclohexenylboronic acid, this document presents predicted spectroscopic data
obtained from computational methods. These predictions offer valuable insights into the
expected spectral characteristics of the molecule. Additionally, detailed, generalized
experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring
experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-cyclohexenylboronic
acid. This data has been generated using widely accepted computational algorithms and can
serve as a reference for the identification and characterization of this compound.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (ppm) Multiplicity Assighment
~6.5-7.0 m —C-H
~45-55 brs B(OH)2
~2.1-23 m =C-CH2-
~1.6-1.8 m -CHa-
~1.5-1.7 m -CH2-

Predicted in CDCIs. Chemical
shifts are referenced to TMS (0
ppm). The broad singlet for the
B(OH)2 protons is
characteristic and its chemical
shift can be highly dependent
on concentration and solvent.
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Chemical Shift (ppm)

Assignment

~140 - 150 Cc-B
~130 - 140 =C-H
~28 - 32 =C-CH2-
~25-29 -CHa-
~21-25 -CHa-
~20-24 -CHz-

Predicted in CDCls. The carbon attached to
boron often shows a broad signal or may not be

observed due to quadrupolar relaxation.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Functional Group Vibrational Mode

Stretching (broad, indicative of

73600 - 3200 O-H hydrogen bonding)
~3020 =C-H Stretching
~2930, 2860 C-H (sp3) Stretching
~1640 Cc=C Stretching
~1350 B-O Stretching
~1200 C-B Stretching
~1050 C-O Stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation
126.07 [M]* (Molecular lon)
108.06 [M - H20]*

97.06 [M - B(OH)2]*

81.07 [CeHo]*

Predicted for Electron lonization (El) source.
The fragmentation pattern may vary depending

on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of
organic compounds like 1-cyclohexenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and purity of
the sample.
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Materials:

1-Cyclohexenylboronic acid sample

Deuterated solvent (e.g., CDClz, DMSO-de)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Dissolve 5-10 mg of 1-cyclohexenylboronic acid in approximately
0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Setup:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine.

[e]

Place the sample in the NMR spectrometer.

[e]

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o Acquire the *H NMR spectrum using standard acquisition parameters. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

o Acquire the 33C NMR spectrum. Due to the lower natural abundance of 3C, a larger
number of scans will be required.
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» Data Processing:

Fourier transform the raw data.

o

[¢]

Phase correct the spectra.

[¢]

Baseline correct the spectra.

[e]

Integrate the signals in the *H NMR spectrum.

o

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

1-Cyclohexenylboronic acid sample

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes
Procedure:

e Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This
will be subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid 1-cyclohexenylboronic acid sample
onto the ATR crystal using a clean spatula.

o Pressure Application: Apply pressure to the sample using the instrument's pressure arm to
ensure good contact between the sample and the crystal.
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Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio over a range of 4000-400 cm~1.

Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

1-Cyclohexenylboronic acid sample

Mass spectrometer (e.g., with an Electron lonization or Electrospray lonization source)

Solvent for sample preparation (e.g., methanol, acetonitrile)

Vial and syringe for sample introduction

Procedure:

Sample Preparation: Prepare a dilute solution of 1-cyclohexenylboronic acid in a suitable
volatile solvent.

Instrument Setup:

o Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

o Set the appropriate parameters for the ion source (e.g., ionization voltage, temperature)
and mass analyzer (e.g., mass range, scan speed).

Sample Introduction: Introduce the sample into the mass spectrometer. The method of
introduction will depend on the instrument (e.g., direct infusion, GC/LC coupling).

Data Acquisition: Acquire the mass spectrum. The data system will record the mass-to-
charge ratio (m/z) of the ions detected.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1350886?utm_src=pdf-body
https://www.benchchem.com/product/b1350886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:
o Identify the molecular ion peak ([M]* or [M+H]*).
o Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the obtained spectrum with theoretical predictions or library data if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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